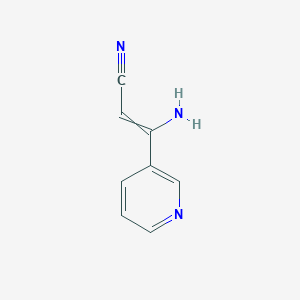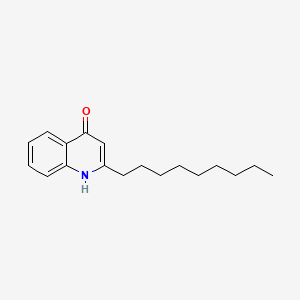
2-Nonylquinolin-4(1h)-One
Übersicht
Beschreibung
2-Nonylquinolin-4(1h)-One is a quinolone compound . Quinolones are a type of nitrogen heterocyclic compound that have emerged as biologically privileged structures, possessing a wide range of biological properties .
Synthesis Analysis
The synthesis of quinolone compounds like this compound has been achieved through diacylglycerol acyltransferase (DGAT) activity-guided fractionation . A new quinolone alkaloid, 1-methyl-2-tetradecyl-4(1h)-quinolone, was isolated from the fruits of Evodia rutaecarpa along with three known quinolone alkaloids .Molecular Structure Analysis
The molecular structure of this compound consists of a quinolone core with a nonyl side chain . The molecular weight is 271.4 .Chemical Reactions Analysis
Quinolone alkaloids, including this compound, have shown dose-dependent DGAT inhibition . This suggests that these compounds may interact with DGAT enzymes in a way that inhibits their activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 138-139 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antioxidant Activities
2-Aryl-2,3-dihydroquinolin-4(1H)-ones, a class that includes 2-nonylquinolin-4(1H)-one, have been synthesized and shown to exhibit potent antioxidant properties. These compounds display significant free-radical scavenging abilities, highlighting their potential in fields requiring antioxidant activity (Pandit, Sharma, & Lee, 2015).
Synthesis for Biological Activities
The synthesis of 4-(het)aryl-3,4-dihydroquinolin-2(1H)-ones, which includes this compound derivatives, is important due to their biological activities. These compounds have been used in creating valuable molecules, such as anticancer drugs like tipifarnib (Mierina, Jure, & Stikute, 2016).
Structural Studies
Structural studies of 2-aryl-3-bromoquinolin-4(1H)-ones, related to this compound, using various spectroscopic and computational techniques have provided insights into their molecular configurations. This research aids in understanding the chemical nature and potential applications of these compounds (Mphahlele et al., 2002).
Synthesis with High Enantiomeric Excess
A one-pot synthesis method for enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones has been developed, indicating the potential for creating highly specific molecular configurations. This research is crucial for applications requiring high stereoselectivity (Kanagaraj & Pitchumani, 2013).
Silver-Catalyzed Synthesis
An efficient method for preparing 4-hydroxyquinolin-2(1H)-one derivatives, which include this compound, involves silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. This novel approach is significant for producing these compounds under mild conditions (Ishida, Kikuchi, & Yamada, 2013).
Antitumor Activity
Certain derivatives of 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, structurally related to this compound, have shown promising results in inhibiting tumor growth and disrupting tumor vasculature, indicating their potential in antitumor therapies (Cui et al., 2017).
Antibacterial Activity
Functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This discovery is significant for developing new antimicrobial agents (Ramana et al., 2016).
Fluorescent Agents
2-Alkenyl-3-hydroxyquinolin-4(1H)-ones, which are structurally akin to this compound, have been identified as promising fluorescent agents with notable antimicrobial properties. Their unique emission spectra make them suitable for applications in fluorescence-based technologies (Horak et al., 2018).
Safety and Hazards
The safety information available for 2-Nonylquinolin-4(1h)-One indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Zukünftige Richtungen
Given the biological activity of 2-Nonylquinolin-4(1h)-One and its potential as a DGAT inhibitor, future research could focus on further elucidating its mechanism of action and potential therapeutic applications . Additionally, the development of new synthesis methods could also be a valuable area of future research .
Eigenschaften
IUPAC Name |
2-nonyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRXDNYRUZGPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431883 | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55396-45-7, 2503-81-3 | |
| Record name | 2-Nonyl-4(1H)-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55396-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonylquinolin-4(1h)-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



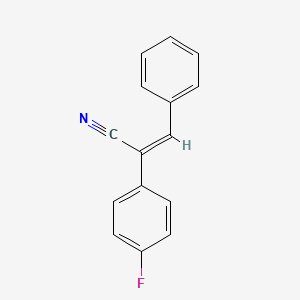
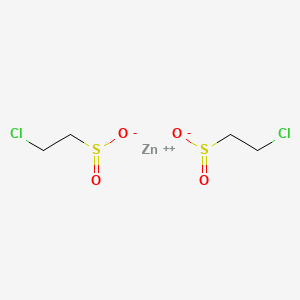

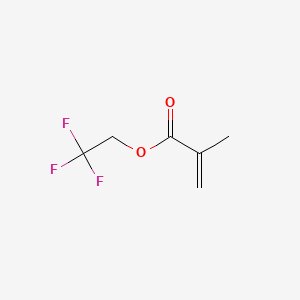

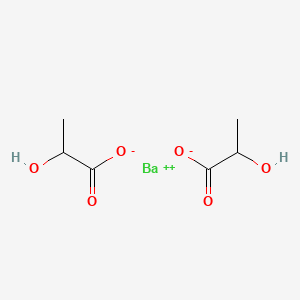
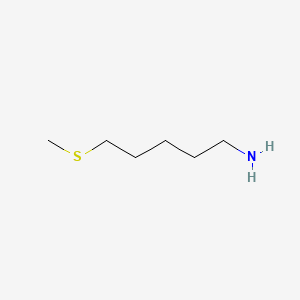


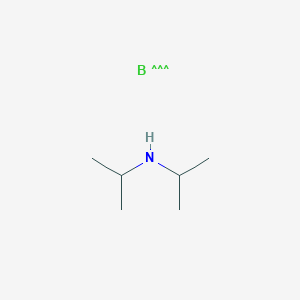
![3-[3-(Aminomethyl)phenyl]propanoic acid](/img/structure/B3426891.png)
![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/no-structure.png)
